molecular formula C15H12 B047540 1-Methylphenanthrene CAS No. 832-69-9

1-Methylphenanthrene

Cat. No.: B047540
CAS No.: 832-69-9
M. Wt: 192.25 g/mol
InChI Key: DOWJXOHBNXRUOD-UHFFFAOYSA-N
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Description

1-Methylphenanthrene is a member of the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. It is characterized by a phenanthrene structure substituted by a methyl group at position 1. The molecular formula of this compound is C15H12, and it has a molecular weight of 192.26 . This compound is known for its presence in fossil fuels and its role as an environmental pollutant.

Biochemical Analysis

Biochemical Properties

1-Methylphenanthrene interacts with various enzymes, proteins, and other biomolecules. It is initially oxidized via two different biochemical strategies, including benzene ring and methyl-group attacks . The benzene ring attack is initiated with dioxygenation of the non-methylated aromatic ring via similar degradation pathways of phenanthrene by bacteria . For the methyl-group attack, a mono oxygenase system is involved and more diverse enzymes are needed than that of phenanthrene degradation .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It has been found in particulate matter from small-scale biomass combustion from old and modern technologies and has caused acute systemic and lung inflammation in mice after intratracheal aspiration . The addition of this compound reduced the power output of the microbial fuel cell which affected the process of microbial electricity generation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is initially oxidized via two different biochemical strategies, including benzene ring and methyl-group attacks . The benzene ring attack is initiated with dioxygenation of the non-methylated aromatic ring via similar degradation pathways of phenanthrene by bacteria . For the methyl-group attack, a mono oxygenase system is involved and more diverse enzymes are needed than that of phenanthrene degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Concentrations of thermally stable isomers (3-MP, 2-MP, and 4-MDBT) increase continuously with increasing maturity while thermally unstable isomers (9-MP, 1-MP, and 1-MDBT) are almost invariable in the studied maturity range .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is initially oxidized via two different biochemical strategies, including benzene ring and methyl-group attacks . The benzene ring attack is initiated with dioxygenation of the non-methylated aromatic ring via similar degradation pathways of phenanthrene by bacteria . For the methyl-group attack, a mono oxygenase system is involved and more diverse enzymes are needed than that of phenanthrene degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylphenanthrene can be synthesized through various organic synthesis methods. One common method involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methylphenanthrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylphenanthrene has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Research on its mutagenic and carcinogenic properties helps in understanding the impact of environmental pollutants on living organisms.

    Medicine: Studies on its metabolic pathways contribute to the development of strategies for detoxification and treatment of exposure to polycyclic aromatic hydrocarbons.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the methyl group.

    2-Methylphenanthrene: A methylated derivative with the methyl group at position 2.

    3-Methylphenanthrene: A methylated derivative with the methyl group at position 3.

    9-Methylphenanthrene: A methylated derivative with the methyl group at position 9.

Comparison: 1-Methylphenanthrene is unique due to the position of its methyl group at position 1, which influences its chemical reactivity and biological activity. Compared to other methylated phenanthrenes, this compound exhibits distinct mutagenic properties due to the formation of bay region-like structural motifs. This makes it a valuable compound for studying the effects of structural modifications on the behavior of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

1-methylphenanthrene
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InChI

InChI=1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3
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InChI Key

DOWJXOHBNXRUOD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC=C1
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Molecular Formula

C15H12
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DSSTOX Substance ID

DTXSID6025648
Record name 1-Methyl phenanthrene
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Molecular Weight

192.25 g/mol
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Physical Description

1-methylphenanthrene is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White crystalline powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.0000501 [mmHg]
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CAS No.

832-69-9
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Melting Point

253 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 1-methylphenanthrene in the environment?

A1: this compound primarily originates from the incomplete combustion of organic matter, making traffic emissions and wood combustion significant contributors to its presence in the environment. [, ]

Q2: How does this compound impact marine ecosystems?

A2: Research suggests that this compound can significantly impact diatom populations in marine environments. It can lead to increased production of extracellular polymeric substances (EPS), potentially contributing to the formation of marine oil snow aggregates. These aggregates may alter the transport of organic material and contaminants to the seafloor. []

Q3: Does the presence of dispersants in oil spills affect this compound concentrations?

A3: Yes, the use of chemical dispersants in oil spills significantly impacts the concentration and distribution of PAHs, including this compound, in both seawater and marine snow aggregates. []

Q4: How does exposure to this compound affect fish?

A4: In fish, this compound exposure has been linked to blue sac disease (BSD), a syndrome characterized by edema, hemorrhaging, and mortality, particularly in early life stages. [, , , ]

Q5: Is there a relationship between this compound exposure and cytochrome P4501A (CYP1A) activity in fish?

A5: Studies on rainbow trout suggest a strong correlation between this compound exposure, CYP1A induction, and the occurrence of BSD. CYP1A induction appears to precede the onset of BSD symptoms. [, , ]

Q6: Does this compound cause similar toxic effects in other organisms?

A6: Research indicates that this compound impacts the meiobenthos community structure in sandy beaches, potentially affecting their abundance and diversity. []

Q7: What are the potential human health risks associated with this compound exposure?

A7: While this compound itself may not be directly carcinogenic, its metabolic activation in the human body can produce carcinogenic compounds. [] Additionally, exposure to this compound mixtures may have synergistic effects, increasing the risk of DNA adduct formation and potentially leading to cancer. []

Q8: How does this compound interact with human cells at the molecular level?

A8: In human hepatoma (HepG2) cells, this compound exposure can modulate the expression of genes involved in various biological pathways, including apoptosis, cholesterol biosynthesis, and fatty acid synthesis. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula for this compound is C15H12, and its molecular weight is 192.26 g/mol. []

Q10: How is this compound typically characterized?

A10: Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for the identification and quantification of this compound in environmental and biological samples. [, , , ]

Q11: Is this compound's spectroscopic data available?

A11: Yes, ultraviolet, visible, and near-infrared absorption spectra of this compound, isolated in a neon matrix, have been measured and analyzed. These data provide valuable insights into its electronic structure and potential for astrophysical applications. []

Q12: What methods are used to determine this compound concentrations in water samples?

A12: Adsorption/thermal desorption (ATD) with Tenax cartridges, followed by gas chromatography, is a suitable method for determining trace levels of this compound and other semivolatile organic compounds in water samples. [, ]

Q13: Are there any alternative methods for quantifying this compound in environmental samples?

A13: Semipermeable membrane devices (SPMDs) offer an effective passive sampling approach for monitoring atmospheric concentrations of this compound, particularly in areas with varying traffic intensity. []

Q14: What tools are available for predicting the environmental fate and distribution of this compound?

A14: Level I fugacity models can be used to predict the distribution of this compound in complex environmental systems, such as biopiles, considering various phases like air, water, soil, and non-aqueous phase liquids (NAPLs). [, ]

Q15: How are in vitro models used to study this compound's effects?

A15: Precision-cut liver slices provide a valuable in vitro model for studying the effects of this compound exposure on gene expression and DNA adduct formation in a more physiologically relevant context compared to cell lines. []

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